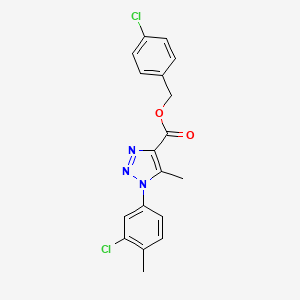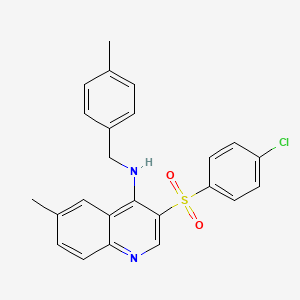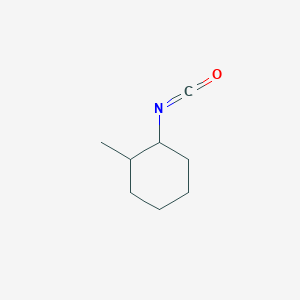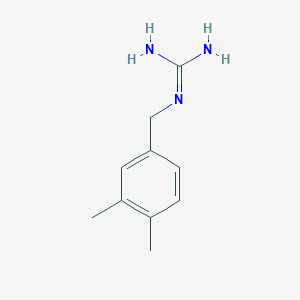
4-chlorobenzyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The presence of the triazole ring would add a degree of polarity to the molecule, and the chloro groups attached to the benzyl and methylphenyl groups would likely have a significant impact on the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the chloro groups and the triazole ring. The chloro groups could potentially undergo substitution reactions, while the triazole ring could participate in various cycloaddition or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chloro groups and the triazole ring could impact the compound’s solubility, boiling point, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction Studies
Three 1,2,4-Triazole Derivatives Containing Substituted Benzyl and Benzylamino Groups
The synthesis and structural characterization of three triazole derivatives, including one with a similar structural motif (chlorobenzyl and methylbenzylamino groups), revealed intermolecular N-H...O and N-H...N hydrogen bonds and pi-pi stacking interactions, contributing to the understanding of molecular interactions and stability in such compounds (Yilmaz et al., 2005).
Antimicrobial Applications
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives
Novel 1,2,4-triazole derivatives demonstrated good or moderate antimicrobial activities against tested microorganisms, highlighting the potential of triazole compounds as antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Synthesis of New 1,2,3-Triazole Derivatives of Uracil and Thymine with Potential Inhibitory Activity against Acidic Corrosion of Steels
1,2,3-triazole derivatives were synthesized and showed potential as corrosion inhibitors, a critical aspect in materials science and engineering (Negrón-Silva et al., 2013).
Molecular Docking and Drug Design
Synthesis, Crystal and Molecular Structure, Vibrational Spectroscopic, DFT Study and Activity Evaluation of a Triazoloquinazolinone Derivative
This study involved the synthesis of a triazoloquinazolinone derivative and its evaluation as a potential SHP2 protein inhibitor, using molecular docking to suggest favorable interactions. This approach highlights the application of triazole derivatives in drug design and molecular biology (Wu et al., 2021).
Catalytic Processes
Half-Sandwich Ruthenium(II) Complexes of Click Generated 1,2,3-Triazole Based Organosulfur/-selenium Ligand Complexes
This research focused on the synthesis of ruthenium complexes with 1,2,3-triazole-based ligands and their application in catalytic oxidation of alcohols and transfer hydrogenation of ketones. Such studies demonstrate the utility of triazole derivatives in catalysis (Saleem et al., 2013).
Luminescence Studies
Synthesis and Characterisation of Luminescent Rhenium Tricarbonyl Complexes with Axially Coordinated 1,2,3-Triazole Ligands
This research elucidates the synthesis of rhenium tricarbonyl complexes with 1,2,3-triazole ligands, showing significant luminescence. Such properties are essential in the development of optical materials and sensors (Uppal et al., 2011).
Safety and Hazards
As with any chemical compound, handling “4-chlorobenzyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling this or any chemical substance .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-11-3-8-15(9-16(11)20)23-12(2)17(21-22-23)18(24)25-10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLXMJZXMWDDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2717136.png)
![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2717137.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2717140.png)
![ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2717142.png)
![1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2717143.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2717149.png)


![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2717154.png)
